- Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiationModern Polymeric Materials for Environmental Applications, 2006, 129, 129-132,
Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)

2,4-Dihydroxybenzaldehyde structure
Nome do Produto:2,4-Dihydroxybenzaldehyde
2,4-Dihydroxybenzaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,4-Dihydroxybenzaldehyde
- beta-Resorcylaldehyde
- 2,4,6-TRIPHENYL-S-TRIAZINE
- 2,4-dihydroxy-benzaldehyde
- 2,4-Dihydroxybenzene carbonal
- 4-Formylresorcinol
- 4-Hydroxysalicylaldehyde
- Benzaldehyde,2,4-dihydroxy
- ethyl 7-hydroxycoumarin-3-carboxylate
- p-hydroxysalicylic aldehyde
- resorcialdehyde
- β-Resorcylaldehyde
- Benzaldehyde, 2,4-dihydroxy-
- beta-Resorcaldehyde
- beta-Resorcinaldehyde
- beta-Resorcylic aldehyde
- 2,4-Dihydroxybenzenecarbonal
- Salicylaldehyde, 4-hydroxy-
- 4-Hydroxysalicyladehyde
- 2,4-Dihydroxybenzaldehyd
- beta-Rosorcaldehyde
- .beta.-Resorcylaldehyde
- .beta.-Resorcaldehyde
- .beta.-Resorcinaldehyde
- .beta.-Resorcylic aldehyde
- 2,4-Dihydroxybenzaldehyde (ACI)
- β-Resorcylaldehyde (6CI, 8CI)
- 2,4-Dihydroxybezaldehyde
- 2,4-Dihydroxysalicylaldehyde
- 4-Formylbenzene-1,3-diol
- 6-Formylresorcinol
- NC 012
- NSC 8690
- β-Resorcaldehyde
- β-Resorcinaldehyde
- β-Resorcylic aldehyde
- BETA-RESORCYLADLEHYDE
- á-resorcylaldehyde
- 2,4-DIHYDROXYLBENZALDEHYDE
- 2,4-Dihydroxybenzaldehyde,98%
- 4-Dihydroxybenzaldehyde
- 2,4-Dihydroxybenzald
- b-resorcylaldehyde
- NSC8690
- 4-08-00-01753 (Beilstein Handbook Reference)
- b-Resorcinaldehyde
- NSC-8690
- NS00040433
- BRN 0878548
- 2,4-bis(oxidanyl)benzaldehyde
- DIHYDROXYBENZALDEHYDE, 2,4-
- HMS2270K22
- AKOS000118990
- 95-01-2
- A934060
- EN300-21460
- .BETA.-RESORCYLALDEHYDE [MI]
- 2,4-dihydroxyl benzaldehyde
- InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10
- BDBM50140239
- SMR000639137
- AI3-24367
- MLS001076174
- UNII-772JOF6LZS
- MFCD00011686
- 24-Dihydroxybenzaldehyde
- CHEMBL243587
- Resorcinal
- AC-24172
- Q27121977
- A845149
- b-Resorcaldehyde
- FT-0610123
- A-Resorcylaldehyde
- CS-W007539
- 772JOF6LZS
- F11148
- 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%
- 2,4dihydroxybenzaldehyde
- 2,4-dihydroxy benzaldehyde
- 2,4-Dihydroxybenzaldehyde, 98%
- SY007063
- F1995-0226
- SCHEMBL93513
- Z104497974
- EINECS 202-383-1
- D0564
- STR01512
- AMY25823
- PD158252
- 2,4 dihydroxybenzaldehyde
- Beta-resorcyl aldehyde
- 2,4,-dihydroxybenzaldehyde
- HY-W007539
- AP-065/40195541
- b-Resorcylic aldehyde
- DTXSID8021806
- 2,4-dihydoxy-benzaldehyde
- NCGC00247446-01
- 2,4-Dihyroxybenzaldehyde
- W-100175
- CHEBI:50198
- STK299744
- BBL012171
- DTXCID101806
- DB-027606
-
- MDL: MFCD00011686
- Inchi: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
- Chave InChI: IUNJCFABHJZSKB-UHFFFAOYSA-N
- SMILES: O=CC1C(O)=CC(O)=CC=1
- BRN: 878548
Propriedades Computadas
- Massa Exacta: 138.03200
- Massa monoisotópica: 138.031694
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 1
- Complexidade: 124
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Superfície polar topológica: 57.5
- XLogP3: 1.5
- Contagem de Tautomeros: 12
Propriedades Experimentais
- Cor/Forma: Off white to brownish yellow powder.
- Densidade: 1.2667 (rough estimate)
- Ponto de Fusão: 135-137 °C (lit.)
- Ponto de ebulição: 220-228 °C/22 mmHg(lit.)
- Ponto de Flash: 220℃/22mm
- Índice de Refracção: 1.4600 (estimate)
- Solubilidade: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
- Coeficiente de partição da água: dissolution
- Estabilidade/Prazo de validade: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 57.53000
- LogP: 0.91030
- Sensibilidade: Air Sensitive
- pka: 7.56±0.18(Predicted)
- Merck: 8156
- Solubilidade: It is easily soluble in ethanol, diethyl ether, chloroform and glacial acetic acid, and slightly soluble in cold benzene.
2,4-Dihydroxybenzaldehyde Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H315,H319,H335
- Declaração de Advertência: P261,P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22-36/37/38
- Instrução de Segurança: S26-S36-S37/39
- RTECS:VH3600000
-
Identificação dos materiais perigosos:
- Grupo de Embalagem:I; II; III
- Frases de Risco:R22; R36/37/38
- Condição de armazenamento:Inert atmosphere,2-8°C
- TSCA:Yes
2,4-Dihydroxybenzaldehyde Dados aduaneiros
- CÓDIGO SH:29124900
- Dados aduaneiros:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,4-Dihydroxybenzaldehyde Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047188-500g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 500g |
¥761.00 | 2024-04-24 | |
Enamine | EN300-21460-25.0g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 25.0g |
$38.0 | 2023-07-06 | |
Key Organics Ltd | STR01512-10MG |
2,4-Dihydroxybenzaldehyde |
95-01-2 | >95% | 10mg |
£63.00 | 2025-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12868-100g |
2,4-Dihydroxybenzaldehyde, 98% |
95-01-2 | 98% | 100g |
¥2204.00 | 2023-03-03 | |
eNovation Chemicals LLC | D781109-500g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 500g |
$150 | 2023-09-03 | |
Life Chemicals | F1995-0226-10g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 10g |
$84.0 | 2023-09-06 | |
eNovation Chemicals LLC | D660636-100g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 97% | 100g |
$200 | 2024-06-05 | |
Life Chemicals | F1995-0226-1g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 1g |
$21.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017477-25g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 25g |
¥61 | 2024-07-19 | |
Life Chemicals | F1995-0226-0.25g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 0.25g |
$18.0 | 2023-09-06 |
2,4-Dihydroxybenzaldehyde Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 1 h, rt
1.2 30 min, rt; 1 h
1.2 30 min, rt; 1 h
Referência
Synthetic Routes 2
Synthetic Routes 3
Condições de reacção
1.1 Solvents: Chloroform ; 1 h, rt; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux
Referência
- The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier ReactionsJournal of Combinatorial Chemistry, 2004, 6(2), 270-274,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 1 h, 65 °C
Referência
- A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivativesInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
- Simplification of the Gattermann synthesis of hydroxy aldehydesJournal of the American Chemical Society, 1923, 45, 2373-7,
Synthetic Routes 6
Condições de reacção
1.1 Catalysts: Magnesium oxide ; 15 min
Referência
- Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditionsNew Journal of Chemistry, 2018, 42(6), 4590-4595,
Synthetic Routes 7
Condições de reacção
1.1 Solvents: Water
Referência
- Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reactionSynthetic Communications, 1996, 26(3), 603-10,
Synthetic Routes 8
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Diphosphoryl chloride
Referência
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
Synthetic Routes 10
Condições de reacção
1.1 Solvents: Acetonitrile
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
Referência
- Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographolTetrahedron: Asymmetry, 2000, 11(16), 3375-3393,
Synthetic Routes 11
Condições de reacção
1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol , Water
Referência
- β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenolsJournal of Molecular Catalysis A: Chemical, 1998, 130(3),,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether
Referência
- Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesisJournal of the Chemical Society, 1936, 184, 184-5,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 240 h, reflux; reflux → rt
Referência
- Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygenChinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled
Referência
- Method for preparing 4-butyl-resorcinol, China, , ,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Diphosphoryl chloride
Referência
- Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chlorideTetrahedron, 1993, 49(19), 4015-34,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ; 3 - 6 h, rt
Referência
- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherateSynthetic Communications, 2013, 43(1), 26-33,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 5 h, reflux
Referência
- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural productsSynthetic Communications, 2009, 39(11), 1949-1956,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; rt; 2 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ; heated
1.2 Reagents: Sodium acetate Solvents: Water ; heated
Referência
- Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propaneYouji Huaxue, 2008, 28(5), 918-921,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Sulfuric acid ; 0.5 h, rt
Referência
- Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich ArenesJournal of Organic Chemistry, 2023, 88(14), 10002-10013,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, < 30 °C; 30 °C → -7 °C
1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
Referência
- Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl esterHuagong Jishu Yu Kaifa, 2010, 39(4), 10-11,
2,4-Dihydroxybenzaldehyde Raw materials
- 1-(Chloromethylidene)piperazin-1-ium chloride
- Carbonocyanidimidic amide, methyl-
- 2-Hydroxy-4-methoxybenzaldehyde
- Di-Ac-2,4-Dihydroxybenzaldehyde
- Benzenemethanaminium, 2,4-dihydroxy-N,N-dimethyl-, chloride (1:1)
- Vinylbenzyl Chloride, Mixture of 2, 3- and 4-isomers (Stabilized with TBC)
- 2,4-Dimethoxybenzaldehyde
- Benzaldehyde, 2,4-bis[(3-methyl-2-butenyl)oxy]-
2,4-Dihydroxybenzaldehyde Preparation Products
2,4-Dihydroxybenzaldehyde Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número da Ordem:1903965
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:04
Preço ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número da Ordem:sfd9315
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:35
Preço ($):discuss personally
Amadis Chemical Company Limited
Membro Ouro
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número da Ordem:A934060
Estado das existências:in Stock
Quantidade:1kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 15:13
Preço ($):176.0
2,4-Dihydroxybenzaldehyde Literatura Relacionada
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Jana Pisk,Ivica ?ilovi?,Tomica Hrenar,Danijela Cvijanovi?,Gordana Pavlovi?,Vi?nja Vrdoljak RSC Adv. 2020 10 38566
-
Angel H. Romero,Ivan E. Romero,Lourdes Gotopo,Gustavo Cabrera,Hugo Cerecetto Mol. Syst. Des. Eng. 2023 8 358
-
3. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
-
Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470
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Seung-Heon Lee,Mojca Jazbinsek,Christoph P. Hauri,O-Pil Kwon CrystEngComm 2016 18 7180
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Fornecedores recomendados
atkchemica
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito